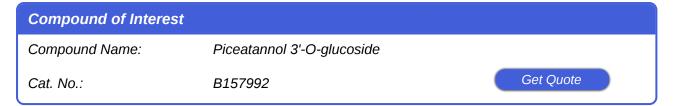


Physical and chemical properties of Piceatannol 3'-O-glucoside.

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Piceatannol 3'-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol 3'-O-glucoside, a naturally occurring stilbene glycoside, is a derivative of its more widely studied aglycone, piceatannol.[1][2] Found in various plant sources, including rhubarb (Rheum undulatum), grapes, and passion fruit, this polyphenol is gaining attention for its significant biological activities and potential therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of **Piceatannol 3'-O-glucoside**, detailed experimental protocols for its study, and an exploration of its known mechanisms of action through key signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Piceatannol 3'-O-glucoside** are summarized below. These properties are essential for its extraction, purification, and formulation in research and development settings.

General and Physical Properties



Property	Value	Source
Synonyms	Astringin, Quzhaqigan, Piceatannol 3'-O-beta-D- glucopyranoside	[5][6][7]
CAS Number	94356-26-0	[5][8]
Appearance	White solid	[4]
Melting Point	>219°C (decomposes)	[8]
Boiling Point	721.6 ± 60.0 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm ³	[5]
Water Solubility	0.74 g/L	[9]
logP	0.44	[9]
Polar Surface Area	160.07 Ų	[5][9]
Refractive Index	1.761	[5]
Storage Temperature	< -15°C, protect from light	[7][10]

Chemical and Molecular Properties

Property	Value	Source
Molecular Formula	C20H22O9	[5][6][8]
Molecular Weight	406.38 g/mol	[6][8]
Exact Mass	406.12638228 Da	[5][11]
Hydrogen Bond Donors	7	[9]
Hydrogen Bond Acceptors	9	[9]
Rotatable Bond Count	5	[9]
pKa (Strongest Acidic)	8.49	[9]
pKa (Strongest Basic)	-3	[9]



Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of **Piceatannol 3'-O-glucoside**.

Spectrum Type	Data Highlights	Source
¹ H NMR	Spectra available from chemical suppliers.	[12]
¹³ C NMR	Predicted spectra are available in online databases.	[9]
UV-Vis	In methanol, λmax at 202, 217, 303, and 326 nm.	[13]
Mass Spectrometry	HRESIMS: m/z 421.1485 [M+H]+ (for a methylated derivative). The aglycone (piceatannol) shows m/z 245.2 [M+1]+. The glucoside would be expected to show a molecular ion at m/z = 407 [M+H]+.	[13][14][15]

Experimental Protocols

This section details methodologies for the extraction, purification, and analysis of **Piceatannol 3'-O-glucoside** and its aglycone, based on established literature.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure based on methods for extracting stilbenes from plant sources like Sophora interrupta roots.[16][17]

Objective: To extract and isolate **Piceatannol 3'-O-glucoside** from dried, powdered plant material.

Methodology:



- Maceration: Mix 500 g of dried, powdered root material with a suitable solvent (e.g., ethyl acetate or ethanol) and let it stand for 48 hours at room temperature.[16][17]
- Filtration and Concentration: Filter the extract using Whatman filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[16][17]
- Solvent Partitioning (Optional): To pre-purify the extract, perform liquid-liquid partitioning with a sequence of solvents from nonpolar to polar (e.g., hexane, chloroform, ethyl acetate).
- Column Chromatography:
 - Pack a column (e.g., 58 cm x 2 cm) with silica gel (60–120 mesh).[17]
 - Load the concentrated crude extract onto the column.
 - Elute the column using a gradient solvent system. A typical gradient might start with 100% n-hexane, progressing to mixtures of n-hexane:chloroform, pure chloroform, chloroform:ethyl acetate, pure ethyl acetate, and finally more polar solvents like ethanol and methanol.[17]
 - Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the quantification and purification of **Piceatannol 3'-O-glucoside**.

Objective: To quantify or purify **Piceatannol 3'-O-glucoside** from a semi-purified extract.

Methodology:

 System: A standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector is used.[14][18]



- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly employed.[19]
- Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent
 (A) and an organic solvent (B).
 - Solvent A: Water with a small amount of acid (e.g., 0.04% phosphoric acid or 0.01M NH₄OAc).[16][19]
 - Solvent B: Acetonitrile or Methanol.[16][19]
- Elution Program: A representative gradient program: start with a high percentage of solvent A, and gradually increase the percentage of solvent B over 20-30 minutes.[16]
- Detection: Monitor the elution at a wavelength where stilbenes show strong absorbance, typically around 303-323 nm.[13][15]
- Quantification: Use an external standard of known concentration to create a calibration curve for accurate quantification.

Arginase Inhibition Assay

This protocol is based on the study demonstrating **Piceatannol 3'-O-glucoside**'s inhibitory effect on arginase.[3][20]

Objective: To determine the IC₅₀ value of **Piceatannol 3'-O-glucoside** against arginase I and II.

Methodology:

- Enzyme Preparation: Prepare arginase enzyme solutions from lysates of mouse liver (for arginase I) and kidney (for arginase II).[3][10]
- Reaction Mixture:
 - Activate the enzyme by heating with MnCl₂.
 - Prepare a reaction buffer containing L-arginine as the substrate.



- \circ Add varying concentrations of **Piceatannol 3'-O-glucoside** (e.g., 0 to 120 μM) to the reaction wells.[10]
- Initiate the reaction by adding the activated enzyme solution.
- Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
- Stopping the Reaction: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).
- Urea Quantification:
 - Add α-isonitrosopropiophenone (ISPF) and heat at 100°C to react with the urea produced by arginase activity.
 - Measure the absorbance of the resulting colored complex at 550 nm.
- Calculation: Calculate the percentage of arginase activity relative to an untreated control.
 Plot the inhibition curve and determine the IC₅₀ value using appropriate software (e.g.,
 GraphPad Prism).[10]

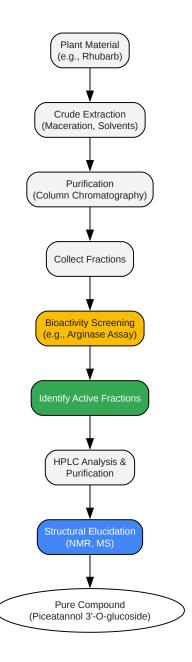
Biological Activities and Signaling Pathways

Piceatannol 3'-O-glucoside exhibits a range of biological effects, primarily linked to its antioxidant and enzyme-inhibiting properties.

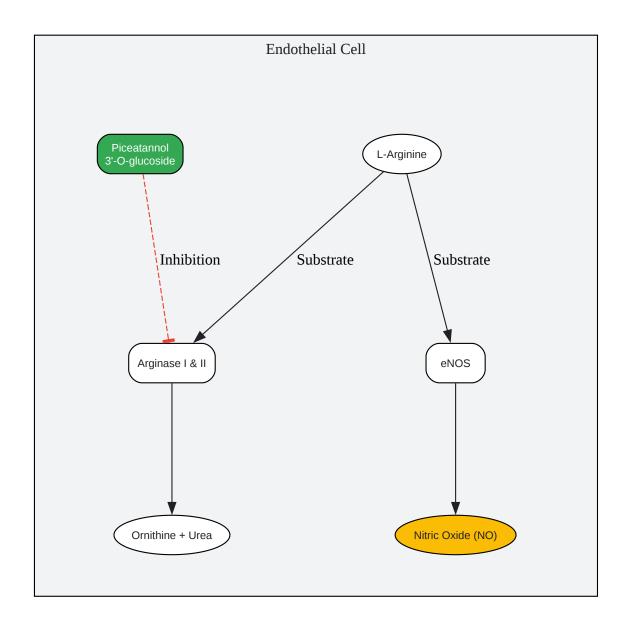
Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from plant source to the identification of a bioactive compound like **Piceatannol 3'-O-glucoside**.

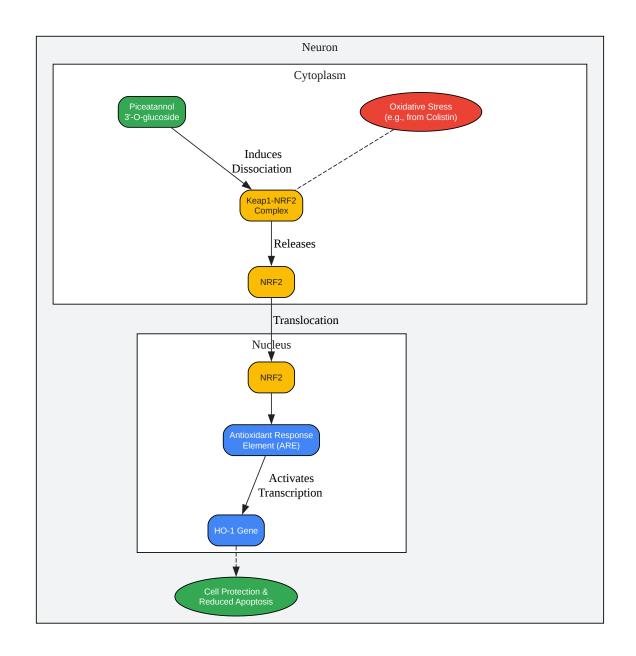












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References

- 1. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 2. Overview of Cellular Mechanisms and Signaling Pathways of Piceatannol PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piceatannol Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. Showing dietary polyphenol Piceatannol 3-O-glucoside Phenol-Explorer [phenol-explorer.eu]
- 7. extrasynthese.com [extrasynthese.com]
- 8. Piceatannol 3'-O-glucoside | 94356-26-0 [chemicalbook.com]
- 9. Showing Compound Piceatannol 3-O-glucoside (FDB097340) FooDB [foodb.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (2S,3R,4S,5S,6R)-2-{5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol | C20H22O9 | CID 11968990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Piceatannol 3'-O-glucoside(94356-26-0) 1H NMR [m.chemicalbook.com]
- 13. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.openagrar.de [ojs.openagrar.de]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dial.uclouvain.be [dial.uclouvain.be]
- 19. researchgate.net [researchgate.net]
- 20. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity PubMed







[pubmed.ncbi.nlm.nih.gov]

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